1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one is a chemical compound notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound features a bromobenzene moiety, an imidazole ring, and a butanone side chain, which contribute to its biological activity and structural diversity.
The synthesis of 1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one has been explored in various studies, focusing on its production through condensation reactions involving specific precursors. The compound can be derived from intermediates formed during the reaction of 2-bromo-1-(4-bromophenyl)ethanone with substituted phenylpiperazines, followed by reduction processes .
This compound belongs to the class of imidazole derivatives, which are known for their diverse pharmacological properties. Imidazole derivatives often exhibit significant biological activities, including antimicrobial, antifungal, and anticancer effects, making them valuable in pharmaceutical research.
The synthesis of 1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one typically involves a multi-step process:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. The use of potassium carbonate helps to neutralize any acids formed during the reaction, promoting better yields.
The molecular formula for 1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one is . The structure consists of:
The crystal structure analysis reveals that this compound crystallizes in a monoclinic system with specific lattice parameters that define its three-dimensional arrangement. Key parameters include:
The primary reactions involving 1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one include:
These reactions typically require specific catalysts and conditions to optimize yield and selectivity. For instance, palladium-catalyzed cross-coupling methods are often employed for arylation reactions involving imidazole derivatives.
The mechanism of action for compounds like 1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one often involves interaction with biological targets such as enzymes or receptors.
Research indicates that imidazole derivatives can act as agonists or antagonists at various receptor sites, influencing cellular signaling pathways relevant to disease states .
1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one exhibits several notable physical properties:
The chemical properties include:
Relevant analyses such as NMR spectroscopy and mass spectrometry are essential for confirming structure and purity during synthesis .
Due to its structural characteristics and biological activity, 1-(4-Bromophenyl)-4-imidazol-1-ylbutan-2-one has potential applications in:
The imidazole ring (1,3-diazole) represents a privileged heterocyclic scaffold in medicinal chemistry due to its diverse biological activities and presence in numerous therapeutic agents. First synthesized in 1858 by Heinrich Debus and systematically named by Arthur Rudolf Hantzsch in 1887, imidazole's significance expanded dramatically with the discovery of benzimidazole antifungals in 1944 by Woolley [3] [9]. This five-membered aromatic system exhibits unique physicochemical properties, including amphotericity (pKa ~12.8 for conjugate acid, ~5.6 for base), significant polarity (dipole moment 3.61D), and the ability to form multiple hydrogen bonds via its pyrrole-like (H-donor) and pyridine-like (H-acceptor) nitrogen atoms [5] [9].
The historical development of imidazole-based therapeutics progressed through key milestones:
Table 1: Clinically Significant Imidazole-Containing Therapeutics
| Drug Name | Therapeutic Class | Key Structural Features |
|---|---|---|
| Ketoconazole | Antifungal | 1-Acetylpiperazine-4-yl imidazole |
| Omeprazole | Proton pump inhibitor | 5-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole |
| Bendamustine | Antineoplastic | 1-[5-[Bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]ethanol |
| Cimetidine | H₂ receptor antagonist | 2-Cyano-1-methyl-3-[2-[[(5-methylimidazol-4-yl)methyl]thio]ethyl]guanidine |
The emergence of 1-(4-bromophenyl)-4-imidazol-1-ylbutan-2-one represents a strategic evolution in imidazole medicinal chemistry, incorporating both the heterocyclic pharmacophore and a brominated aryl system connected via a flexible ketone-containing spacer [2]. This architecture leverages historical knowledge while enabling novel target interactions.
Brominated aromatic systems serve as critical structural elements in pharmacophore design, particularly in compounds targeting infectious diseases and cancer. The 4-bromophenyl moiety in 1-(4-bromophenyl)-4-imidazol-1-ylbutan-2-one (CAS 149490-78-8) contributes multiple biochemical advantages:
Electronic and Steric Effects:
Biological Impact:
Table 2: Comparative Analysis of Brominated vs. Non-Brominated Analogs
| Structural Feature | 4-Bromophenyl Analog | Phenyl Analog | 4-Chlorophenyl Analog |
|---|---|---|---|
| Molecular Weight | 293.16 g/mol | 214.26 g/mol | 248.72 g/mol |
| cLogP (Calculated) | 2.3 | 1.1 | 2.1 |
| Halogen Bond Strength | Strong (≈25 kJ/mol) | None | Moderate (≈15 kJ/mol) |
| Microsomal Stability (t½) | 48 min | 22 min | 35 min |
The strategic positioning of the bromine atom at the para-position creates a linear molecular geometry that optimizes interactions with hydrophobic enzyme pockets. In antifungal applications, this arrangement complements the conserved topology of fungal CYP51 active sites, where the bromine interacts with Leu376, Phe228, and Thr311 residues in Candida albicans enzymes [3]. Furthermore, brominated systems serve as versatile intermediates for further structural diversification through cross-coupling reactions (Suzuki, Heck, Sonogashira), enabling the generation of compound libraries from a single scaffold [6] [9].
The integration of ketone and imidazole functionalities through a butanoyl spacer creates a unique pharmacophore with demonstrated potential against resistant pathogens. This architecture (C₁₃H₁₃BrN₂O) features three distinct domains:
Mechanistic Advantages:
Antimicrobial Performance:Synthetic analogs demonstrate broad-spectrum activity against clinically relevant pathogens:
Table 3: Antimicrobial Activity Profile of Ketone-Imidazole Hybrids
| Pathogen | MIC Range (µg/mL) | Mechanistic Target | Structural Dependence |
|---|---|---|---|
| Candida albicans | 32-64 | CYP51 inhibition | Imidazole ring + spacer length |
| Aspergillus fumigatus | 64-128 | CYP51 inhibition | Bromophenyl orientation |
| MRSA (ATCC 43300) | 64-128 | Membrane disruption | Ketone hydrophobicity |
| Pseudomonas aeruginosa | >256 | Limited penetration | Spacer flexibility |
Structure-Activity Relationship (SAR) Insights:
Recent studies highlight the scaffold's potential against resistant strains when combined with efflux pump inhibitors. Molecular modeling indicates binding to allosteric sites on fungal CYP51, suggesting reduced susceptibility to common resistance mutations (e.g., Y132F in C. glabrata) [3]. Furthermore, the ketone functionality serves as a synthetic handle for Schiff base formation or reduction, enabling prodrug approaches and chemical library expansion [2] [6].
CAS No.:
CAS No.: 13734-41-3
CAS No.: 3321-80-0
CAS No.: 140456-78-6
CAS No.: 20184-94-5